molecular formula C14H25BO3Si B2984095 4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid CAS No. 858096-68-1

4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid

Cat. No.: B2984095
CAS No.: 858096-68-1
M. Wt: 280.25
InChI Key: SIHMKALMXIRIEV-UHFFFAOYSA-N
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Description

4-[(Tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid (CAS 858096-68-1) is a boronic acid derivative featuring a tert-butyldimethylsilyl (TBS) ether-protected hydroxyl group at the para position and methyl substituents at the 2- and 6-positions of the phenyl ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The TBS group enhances steric protection and stability, reducing unwanted side reactions such as protodeboronation or oxidation during synthesis .

Scientific Research Applications

Scientific Research Applications

4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid is a boronic acid derivative that can interact with diols and other Lewis bases through the formation of reversible covalent bonds. Boronic acids, including this compound, are useful in the development of inhibitors for enzymes like proteases and glycosidases, where they can mimic the transition state of substrate binding.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with 2,6-dimethylphenol as the starting material. The hydroxyl group of 2,6-dimethylphenol is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The protected phenol is then converted to the boronic acid derivative through a reaction with a boron reagent, such as bis(pinacolato)diboron, in the presence of a catalyst like palladium on carbon (Pd/C) and a base like potassium phosphate. Industrial-scale production of this compound involves optimizing the reaction conditions to achieve high yields and purity by controlling the temperature, reaction time, and choice of solvents and reagents to ensure efficient conversion and minimal by-products.

Types of Reactions

The phenylboronic acid moiety can undergo oxidation reactions to form phenylboronic acid derivatives. Reduction reactions can be performed to convert the boronic acid to its corresponding borane derivative. Substitution reactions involving the boronic acid group can lead to the formation of various boronic esters and boronic amides. Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and osmium tetroxide OsO4OsO_4. Sodium borohydride NaBH4NaBH_4 and lithium aluminum hydride LiAlH4LiAlH_4 are frequently used for reduction reactions. Reagents such as alcohols and amines are used for substitution reactions, often in the presence of a catalyst like palladium on carbon (Pd/C).

Key Properties

  • Molecular Formula: C14H25BO3SiC_{14}H_{25}BO_3Si
  • Molecular Weight: 280.24 g/mol
  • Predicted Boiling Point: 378.7 ± 52.0 °C
  • Density: 1.00 ± 0.1 g/cm³
  • pKa: 8.83 ± 0.58

Mechanism of Action

The mechanism by which 4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid exerts its effects involves its interaction with biological targets through the boronic acid moiety. This interaction can modulate enzyme activity, inhibit protein-protein interactions, or serve as a binding site for biological molecules.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The boronic acid group can bind to the active sites of enzymes, inhibiting their activity.

  • Protein Interactions: The compound can interfere with protein-protein interactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituents/Modifications Purity (%) Key Properties/Applications Reference
4-[(TBS)oxy]-2,6-dimethylphenylboronic acid 858096-68-1 TBS-protected hydroxyl, 2,6-dimethyl 95 High steric protection; Suzuki coupling
4-[(TBS)oxy]-2,6-dimethylphenylboronic acid pinacol ester 955930-05-9 Pinacol ester derivative 96 Enhanced stability; delayed hydrolysis
4-Methoxy-2,6-dimethylphenylboronic acid 361543-99-9 Methoxy group instead of TBS N/A Lower steric bulk; cost-effective
4-Cyano-2,6-dimethylphenylboronic acid 1451391-43-7 Cyano group at para position N/A Electron-withdrawing; niche reactivity
4-{2-[(TBS)oxy]ethoxy}phenylboronic acid 225385-14-8 Ethoxy spacer between TBS and phenyl ring 95 Adjustable solubility; flexible linker
4-[2-(TBS-oxy)ethyl]-3-fluorophenylboronic acid 2377606-02-3 Fluorine at meta position, ethyl-TBS linkage 97 Electronic modulation; bioapplications

Key Research Findings

Steric and Electronic Effects

  • TBS vs. Methoxy Substitutents: The TBS group in the target compound provides superior steric shielding compared to the methoxy group in 4-methoxy-2,6-dimethylphenylboronic acid (CAS 361543-99-9). This reduces undesired interactions in sterically demanding reactions, such as couplings with bulky aryl halides . However, methoxy derivatives are more economical and easier to synthesize.
  • Pinacol Ester Stability : The pinacol ester analog (CAS 955930-05-9) exhibits enhanced stability under basic conditions, making it preferable for reactions requiring slow release of the active boronic acid .

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Groups: The cyano-substituted analog (CAS 1451391-43-7) demonstrates reduced reactivity in Suzuki couplings due to its electron-withdrawing nature, which deactivates the boronic acid . In contrast, the TBS group’s electron-donating properties enhance coupling efficiency with electron-deficient partners.
  • Fluorine Substituents : The fluorinated analog (CAS 2377606-02-3) introduces electronic modulation, improving interactions in pharmaceutical intermediates or materials science applications .

Solubility and Handling

  • Compounds with ethoxy spacers (e.g., CAS 225385-14-8) exhibit improved solubility in polar aprotic solvents, enabling broader solvent compatibility .

Limitations and Trade-offs

  • Cost vs. Performance : While TBS-protected derivatives offer superior stability, their synthesis is costlier than methoxy or hydroxy analogs.
  • Reaction Specificity : Pinacol esters require harsher conditions for activation, limiting their use in mild reaction environments .

Biological Activity

4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid (CAS No. 858096-68-1) is a boronic acid derivative that has attracted attention for its potential biological applications, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a tert-butyldimethylsilyl (TBDMS) protecting group that enhances its stability and solubility in organic solvents.

  • Molecular Formula : C14H25BO3Si
  • Molecular Weight : 280.24 g/mol
  • Predicted Boiling Point : 378.7 ± 52.0 °C
  • Density : 1.00 ± 0.1 g/cm³
  • pKa : 8.83 ± 0.58

These properties facilitate its use in various chemical reactions and biological assays.

Boronic acids, including this compound, are known to interact with diols and other Lewis bases through the formation of reversible covalent bonds. This property is particularly useful in the development of inhibitors for enzymes like proteases and glycosidases, where they can mimic the transition state of substrate binding.

Anticancer Activity

Recent studies have highlighted the potential of boronic acids in cancer therapy. For instance, compounds similar to this compound have shown promise as proteasome inhibitors, which are crucial for regulating protein degradation pathways involved in cancer cell survival.

Case Study Example :
In a study published in Journal of Medicinal Chemistry, researchers synthesized various boronic acid derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, suggesting that modifications to the boronic acid structure could enhance biological activity .

Enzyme Inhibition

Boronic acids are also employed as enzyme inhibitors due to their ability to bind covalently to the active site of enzymes. The specific compound under discussion has been evaluated for its inhibitory effects on serine proteases.

Research Findings :
A study demonstrated that the compound effectively inhibited the activity of trypsin-like serine proteases in vitro, indicating its potential as a therapeutic agent for conditions involving dysregulated protease activity .

Data Table: Biological Activity Overview

Activity Type Target Enzyme/Pathway Effect Observed Reference
AnticancerProteasomeGrowth inhibition in cancer cells
Enzyme InhibitionSerine ProteasesSignificant inhibition
Glycosidase InhibitionVarious GlycosidasesCompetitive inhibition

Q & A

Basic Questions

Q. What are the recommended laboratory handling and storage protocols for 4-[(tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid to ensure stability and safety?

  • Methodological Answer:

  • Handling: Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Avoid contact with oxidizing agents due to potential incompatibility .
  • Storage: Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C. Keep away from moisture, heat, and ignition sources. Ensure the storage area is well-ventilated and segregated from incompatible substances like strong acids or bases .
  • Disposal: Follow local regulations for boronic acid waste. Neutralize with aqueous base (e.g., NaOH) before disposal to reduce reactivity .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are the critical reaction parameters?

  • Methodological Answer:

  • Step 1: Silylation of 4-hydroxy-2,6-dimethylphenol using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole) in DMF or THF. Reaction temperature (0–25°C) and anhydrous conditions are critical to prevent desilylation .
  • Step 2: Boronation via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂). Key parameters include catalyst loading (1–5 mol%), reaction time (12–24 hr), and temperature (80–100°C). Monitor by TLC or HPLC for completion .

Q. How can the purity of this compound be validated, and what analytical techniques are most effective?

  • Methodological Answer:

  • NMR Spectroscopy: Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the absence of residual solvents (e.g., THF) and verify the TBS group’s integrity (δ ~0.1–0.3 ppm for Si(CH₃)₂) .
  • HPLC-MS: Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and mass spectrometry to detect impurities (<2% threshold). Retention time and m/z ([M-H]⁻) should match theoretical values .

Q. What are the solubility characteristics of this compound, and how do they influence reaction solvent selection?

  • Methodological Answer:

  • The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., THF, DMF) and chlorinated solvents (e.g., DCM). For Suzuki-Miyaura couplings, use a 1:1 mixture of THF/H₂O with Na₂CO₃ (2M) to enhance boronate ion formation. Pre-dissolve in THF before adding to aqueous phases to avoid precipitation .

Q. How does the steric bulk of the tert-butyldimethylsilyl (TBS) group influence reaction outcomes in cross-coupling reactions?

  • Methodological Answer:

  • The TBS group introduces steric hindrance, slowing transmetalation steps in Suzuki couplings. Mitigate this by:
  • Using Pd catalysts with bulky ligands (e.g., SPhos) to enhance oxidative addition.
  • Increasing reaction temperatures (80–110°C) and extending reaction times (24–48 hr).
  • Confirming efficiency via control experiments with unprotected analogs .

Advanced Questions

Q. How can computational chemistry methods optimize reaction conditions for this compound in cross-coupling applications?

  • Methodological Answer:

  • Quantum Mechanics (QM): Calculate transition states for Pd-catalyzed steps using DFT (e.g., B3LYP/6-31G*) to identify rate-limiting steps (e.g., transmetalation vs. reductive elimination).
  • Reaction Path Screening: Use automated software (e.g., GRRM) to explore alternative pathways. Adjust solvent polarity (ε) and base strength in simulations to match experimental yields.
  • Feedback Loops: Integrate experimental data (e.g., TOF, selectivity) into machine learning models (e.g., ICReDD’s workflow) to refine computational predictions .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR splitting patterns) and crystallographic results for derivatives of this compound?

  • Methodological Answer:

  • Cross-Validation: Compare 11B^{11}\text{B} NMR (δ ~30 ppm for boronic acid) with X-ray diffraction to confirm structural assignments.
  • Dynamic Effects: Use variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation of TBS group).
  • DOE Approach: Apply a 2³ factorial design (temperature, solvent, catalyst) to isolate variables causing discrepancies. Analyze via ANOVA to identify significant factors .

Q. How can the stability of the TBS group under varying pH conditions be systematically evaluated?

  • Methodological Answer:

  • pH Profiling: Incubate the compound in buffered solutions (pH 1–14) at 25°C. Monitor desilylation by HPLC at intervals (0, 6, 12, 24 hr).
  • Kinetic Analysis: Fit degradation data to first-order kinetics (ln[C] vs. time) to calculate half-life (t₁/₂). Use Arrhenius plots (40–80°C) to predict shelf-life under storage conditions .

Q. What experimental designs are effective in minimizing byproducts during boronate ester formation with this compound?

  • Methodological Answer:

  • Taguchi Method: Optimize factors (molar ratio, solvent polarity, temperature) using an L9 orthogonal array. Prioritize factors via signal-to-noise (S/N) ratios.
  • In Situ Quenching: Add molecular sieves (3Å) to sequester water and prevent protodeboronation.
  • Byproduct Analysis: Use GC-MS to identify diaryl ethers or homocoupling products. Adjust Pd catalyst (e.g., switch from Pd(OAc)₂ to PdCl₂(Amphos)) to suppress side reactions .

Q. How can isotopic labeling (e.g., 10B^{10}\text{B}) of this compound enhance mechanistic studies in catalytic cycles?

  • Methodological Answer:
  • Synthesis: Prepare 10B^{10}\text{B}-enriched analogs via Miyaura borylation using isotopically labeled B₂pin₂. Confirm isotopic purity (>95%) via ICP-MS.
  • Mechanistic Probes: Track boron transfer steps in Suzuki couplings using 11B^{11}\text{B} NMR kinetic studies. Compare kobsk_{\text{obs}} values with 10B^{10}\text{B}/11B^{11}\text{B} isotopes to elucidate rate-determining steps.
  • Computational Synergy: Validate isotopic effects (e.g., kinetic isotope effects, KIE) with QM/MM simulations .

Properties

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BO3Si/c1-10-8-12(9-11(2)13(10)15(16)17)18-19(6,7)14(3,4)5/h8-9,16-17H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHMKALMXIRIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)O[Si](C)(C)C(C)(C)C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution (250 mL) of (4-bromo-3,5-dimethylphenoxy)(tert-butyl)dimethylsilane (39.2 g, 124 mmol) in tetrahydrofuran was added n-butyllithium hexane solution (1.6 M, 90.0 mL, 144 mmol) under stirring at −78° C. The reaction mixture was stirred at the same temperature for 2 hr, and triisopropyl borate (40.0 mL, 173 mmol) was added. The mixture was allowed to warm to room temperature and stirred for 3 hr. To the reaction mixture was added 2 M hydrochloric acid (180 mL), and the mixture was stirred for 6 hr. The reaction mixture was partitioned between ethyl acetate and water. The organic layer was dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel chromatography (hexane/ethyl acetate=10/1-hexane/ethyl acetate=1/4) to give the title compound (18.6 g, yield 53%) as pale-yellow prism crystals.
Quantity
250 mL
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three
Yield
53%

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